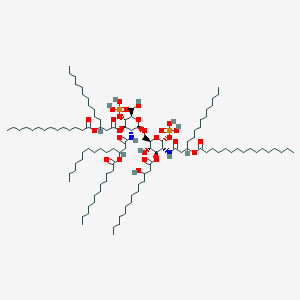
N-(p-Nitrobencil)ftalimida
Descripción general
Descripción
N-(p-Nitrobenzyl)phthalimide is an organic compound with the molecular formula C15H10N2O4. It belongs to the class of phthalimides, which are isoindole-1,3-diones. This compound is characterized by the presence of a nitrobenzyl group attached to the nitrogen atom of the phthalimide ring. Phthalimides are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and organic synthesis .
Aplicaciones Científicas De Investigación
N-(p-Nitrobenzyl)phthalimide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
Target of Action
Phthalimides, the core structure of this compound, are frequently encountered in natural products, pharmaceuticals, and agrochemicals . They play a role in histone deacetylase (HDAC) inhibition , which suggests that N-(p-Nitrobenzyl)phthalimide might interact with HDAC or similar enzymes.
Análisis Bioquímico
Biochemical Properties
N-(p-Nitrobenzyl)phthalimide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoclonal antibodies elicited against p-nitrobenzyl phosphonate haptens, which are known to catalyze the hydrolysis of p-nitrophenyl esters . These interactions are crucial as they demonstrate the compound’s ability to participate in enzyme-like catalytic processes, highlighting its potential in biochemical applications.
Cellular Effects
N-(p-Nitrobenzyl)phthalimide influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with specific antibodies can lead to changes in cellular functions, such as enhanced hydrolysis of substrates . These effects underscore the compound’s potential impact on cellular activities and its relevance in biochemical research.
Molecular Mechanism
The mechanism of action of N-(p-Nitrobenzyl)phthalimide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to stabilize transition states and catalyze hydrolysis reactions is a key aspect of its molecular mechanism . This stabilization is achieved through specific binding interactions with antibodies, which mimic enzyme-like properties and facilitate the hydrolysis of substrates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(p-Nitrobenzyl)phthalimide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged observation of its effects on cellular functions . Long-term studies are necessary to fully understand its temporal effects and potential degradation products.
Dosage Effects in Animal Models
The effects of N-(p-Nitrobenzyl)phthalimide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity. At higher doses, toxic or adverse effects may be observed . It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
N-(p-Nitrobenzyl)phthalimide is involved in specific metabolic pathways, interacting with enzymes and cofactors. The compound’s role in hydrolysis reactions, facilitated by its interaction with antibodies, highlights its involvement in metabolic processes . Understanding these pathways is essential for elucidating the compound’s overall impact on metabolism.
Transport and Distribution
The transport and distribution of N-(p-Nitrobenzyl)phthalimide within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity
Subcellular Localization
N-(p-Nitrobenzyl)phthalimide’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function . Understanding its subcellular localization is vital for comprehending its role in cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-(p-Nitrobenzyl)phthalimide can be synthesized through various methods. One common approach involves the reaction of phthalic anhydride with p-nitrobenzylamine in the presence of a suitable solvent such as acetic acid. The reaction typically proceeds under reflux conditions, leading to the formation of the desired phthalimide derivative .
Industrial Production Methods: Industrial production of N-(p-Nitrobenzyl)phthalimide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: N-(p-Nitrobenzyl)phthalimide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide or acetonitrile.
Major Products Formed:
Reduction: N-(p-Aminobenzyl)phthalimide.
Substitution: Various substituted phthalimide derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
N-Benzylphthalimide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
N-(p-Aminobenzyl)phthalimide: Formed by the reduction of N-(p-Nitrobenzyl)phthalimide, with distinct biological properties.
N-(p-Methoxybenzyl)phthalimide: Contains a methoxy group instead of a nitro group, leading to variations in chemical behavior and applications.
Uniqueness: N-(p-Nitrobenzyl)phthalimide is unique due to the presence of the nitro group, which imparts specific reactivity and potential biological activities. This compound serves as a versatile intermediate in organic synthesis and has diverse applications in various fields .
Propiedades
IUPAC Name |
2-[(4-nitrophenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-14-12-3-1-2-4-13(12)15(19)16(14)9-10-5-7-11(8-6-10)17(20)21/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWWUOQTLINZES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036649 | |
| Record name | 2-(4-Nitro-benzyl)-isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62133-07-7 | |
| Record name | 2-[(4-Nitrophenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62133-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Nitrobenzyl)isoindole-1,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062133077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Nitro-benzyl)-isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-NITROBENZYL)ISOINDOLE-1,3-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65562BEJ0W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
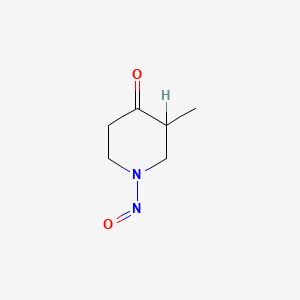

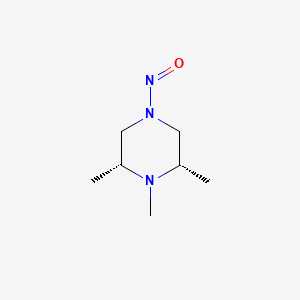
![4-Amino-7,8,9,10-tetrahydro-6h-7,10-epoxyazepino[1,2-e]purine-6,8,9-triol](/img/structure/B1202208.png)
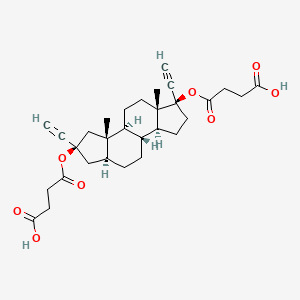

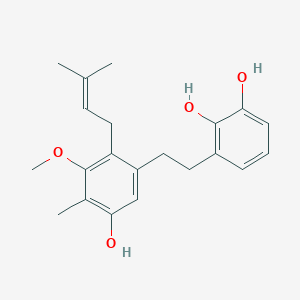
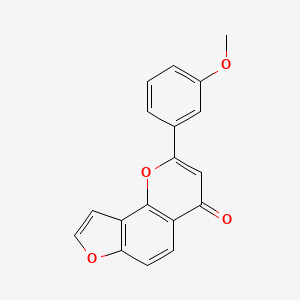
![5-[(Z)-2-[(2S,3S)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol](/img/structure/B1202215.png)
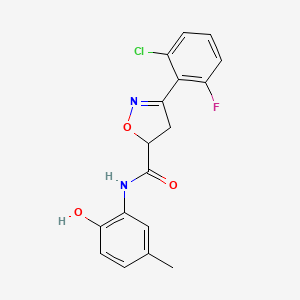
![3-[[[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl-(2-hydroxyethyl)amino]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1202219.png)
